3,5-Dibromo-4-nitrosophenol 3,5-Dibromo-4-nitrosophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14857339
InChI: InChI=1S/C6H3Br2NO2/c7-4-1-3(10)2-5(8)6(4)9-11/h1-2,10H
SMILES:
Molecular Formula: C6H3Br2NO2
Molecular Weight: 280.90 g/mol

3,5-Dibromo-4-nitrosophenol

CAS No.:

Cat. No.: VC14857339

Molecular Formula: C6H3Br2NO2

Molecular Weight: 280.90 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-4-nitrosophenol -

Specification

Molecular Formula C6H3Br2NO2
Molecular Weight 280.90 g/mol
IUPAC Name 3,5-dibromo-4-nitrosophenol
Standard InChI InChI=1S/C6H3Br2NO2/c7-4-1-3(10)2-5(8)6(4)9-11/h1-2,10H
Standard InChI Key MRSRVHQGWAULPF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Br)N=O)Br)O

Introduction

Structural and Molecular Characteristics

Molecular Composition and Isomerism

3,5-Dibromo-4-nitrosophenol (C₆H₃Br₂NO₂) features a phenolic backbone substituted with bromine atoms at the 3 and 5 positions and a nitroso group at the 4 position. The nitroso group’s resonance effects and electron-withdrawing nature significantly alter the aromatic ring’s electron density, enhancing electrophilic substitution reactivity at ortho and para positions relative to the hydroxyl group.

Comparative analysis with its nitro analog, 3,5-dibromo-4-nitrophenol (C₆H₃Br₂NO₃), reveals distinct differences in molecular geometry and polarity. The nitroso group’s planar configuration contrasts with the tetrahedral geometry of the nitro group, potentially affecting crystal packing and solubility .

Table 1: Structural Comparison of Halogenated Nitroso/Nitrophenols

CompoundMolecular FormulaFunctional GroupsMolecular Weight (g/mol)Key Structural Features
3,5-Dibromo-4-nitrosophenolC₆H₃Br₂NO₂-Br, -NO, -OH294.90Nitroso group induces radical reactivity
3,5-Dibromo-4-nitrophenolC₆H₃Br₂NO₃-Br, -NO₂, -OH296.90Nitro group enhances electrophilicity
2,6-Dibromo-4-nitrophenolC₆H₃Br₂NO₃-Br, -NO₂, -OH296.90Altered bromine positioning reduces steric hindrance

Data derived from PubChem entries and synthesis studies .

Spectroscopic and Computational Insights

While experimental spectral data for 3,5-dibromo-4-nitrosophenol remains scarce, computational models predict strong absorption bands in the UV-Vis spectrum (λₘₐₓ ≈ 320–380 nm) due to n→π* transitions in the nitroso group . Nuclear magnetic resonance (NMR) simulations suggest distinct chemical shifts for aromatic protons adjacent to bromine (δ ≈ 7.8–8.2 ppm) and the hydroxyl group (δ ≈ 10.5 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3,5-dibromo-4-nitrosophenol may involve sequential bromination and nitrosation steps:

Reactivity and Stability

The nitroso group’s propensity for radical reactions dominates the compound’s reactivity. In acidic environments, 3,5-dibromo-4-nitrosophenol may undergo homolytic cleavage, generating phenyl radicals that trap nitric oxide (NO) . This mechanism parallels the behavior of 3,5-dibromo-4-nitrosobenzene sulfonate, which forms stable nitroxide adducts with NO, as observed in mass spectrometry studies .

Biological and Environmental Implications

Toxicity and Ecotoxicology

Structural analogs like 3,5-dibromo-4-nitrophenol exhibit moderate to high toxicity in aquatic organisms (LC₅₀ ≈ 2–5 mg/L for Daphnia magna). The nitroso variant’s enhanced redox activity likely exacerbates oxidative stress in biological systems, though direct ecotoxicological data are lacking.

Challenges and Future Directions

The absence of direct studies on 3,5-dibromo-4-nitrosophenol underscores the need for:

  • Experimental Characterization: Comprehensive NMR, IR, and X-ray crystallography studies to resolve structural ambiguities.

  • Stability Assessments: Investigations into thermal and photolytic decomposition pathways.

  • Toxicological Profiling: Acute and chronic toxicity assays in model organisms.

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